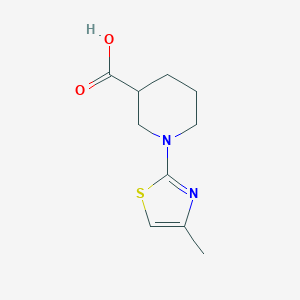

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid

Description

Historical Context of Thiazole-Piperidine Hybrid Compounds

The development of thiazole-piperidine hybrid compounds represents a convergence of two historically significant heterocyclic systems that have been extensively studied since the late nineteenth and early twentieth centuries. The thiazole moiety, first synthesized through the pioneering work leading to the Hantzsch synthesis, has been recognized as one of the oldest and most widely known methods for constructing thiazole rings through cyclization reactions between alpha-halocarbonyl compounds and various reactants containing the nitrogen-carbon-sulfur fragment. This synthetic methodology has enabled the construction of numerous thiazole derivatives with diverse substitution patterns, establishing thiazole as a versatile heterocyclic core in organic synthesis.

The piperidine component of these hybrid systems brings its own rich history of synthetic utility and biological relevance. Piperidine-containing compounds have been extensively utilized in pharmaceutical chemistry due to their ability to modulate biological activity through conformational flexibility and hydrogen bonding capabilities. The integration of piperidine carboxylic acid functionality provides additional sites for chemical modification and potential biological interaction, making these hybrid systems particularly attractive for drug discovery applications.

The systematic combination of thiazole and piperidine moieties emerged from recognition that hybrid molecular frameworks could potentially exhibit enhanced properties compared to their individual components. Research in this area has been driven by the observation that many naturally occurring bioactive compounds contain multiple heterocyclic units working in concert to achieve their biological effects. The parallel synthesis of piperazine-tethered thiazole compounds has demonstrated the potential for these hybrid systems to exhibit significant biological activities, particularly in antimalarial applications where compounds have shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum.

Position of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid in Chemical Literature

This compound occupies a unique position within the chemical literature as a representative example of precisely engineered thiazole-piperidine hybrid architecture. The compound has been catalogued with the Chemical Abstracts Service registry number 927803-57-4, establishing its formal recognition within the scientific community. This specific structural arrangement, featuring a methyl group at the 4-position of the thiazole ring and a carboxylic acid group at the 3-position of the piperidine ring, represents a deliberately designed molecular framework that optimizes both synthetic accessibility and potential biological activity.

The compound's appearance in multiple chemical databases and commercial catalogues indicates its recognition as a valuable building block for further synthetic elaboration. The availability of this compound from multiple suppliers with purities typically exceeding 95% demonstrates the successful development of reliable synthetic protocols for its preparation. The molecular structure, characterized by the InChI key OCCNNHHMDCZCNB-UHFFFAOYSA-N, provides a unique identifier that facilitates its tracking across various chemical databases and literature sources.

Comparative analysis with related structures reveals that this compound represents one member of a broader family of thiazole-piperidine carboxylic acids. Related compounds include 1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid and 1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid, each with distinct substitution patterns that allow for systematic structure-activity relationship studies. This structural diversity within the thiazole-piperidine carboxylic acid family enables researchers to investigate how positional changes in functional groups affect chemical reactivity and biological properties.

Importance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative of broader synthetic and theoretical principles. The compound exemplifies the successful application of heterocyclic hybridization strategies, where the combination of distinct heterocyclic units creates novel molecular architectures with potentially enhanced properties. This approach has gained considerable attention in contemporary heterocyclic chemistry as researchers seek to develop compounds with improved selectivity, potency, and pharmacological profiles.

The thiazole component of the molecule contributes significant chemical versatility through its electron-deficient aromatic system, which can participate in various chemical transformations including electrophilic aromatic substitution, metal-catalyzed coupling reactions, and nucleophilic additions. The presence of both nitrogen and sulfur heteroatoms within the thiazole ring provides multiple sites for coordination chemistry and hydrogen bonding interactions, expanding the potential applications of the compound in supramolecular chemistry and materials science applications.

The piperidine carboxylic acid moiety introduces conformational flexibility and multiple functional handles for further chemical elaboration. The carboxylic acid group can undergo standard transformations including esterification, amidation, and reduction to alcohols or aldehydes, providing access to a diverse array of derivative structures. The piperidine nitrogen can participate in alkylation, acylation, and coordination reactions, further expanding the synthetic utility of the compound. This combination of reactive sites makes this compound particularly valuable as a building block for complex molecule synthesis.

Research into comprehensive synthesis approaches for amino acid-derived thiazole compounds has demonstrated the importance of systematic structural modification in developing compounds with specific biological activities. The methodology employed in creating libraries of related compounds allows for detailed structure-activity relationship studies that can guide the design of optimized derivatives. The success of parallel synthesis approaches in generating diverse thiazole-containing libraries has validated the strategic importance of compounds like this compound as foundational structures for medicinal chemistry applications.

Relevance to Medicinal Chemistry and Materials Science

The relevance of this compound to medicinal chemistry applications stems from the well-established biological activity profiles of both thiazole and piperidine-containing compounds. Thiazole-based pharmaceuticals have demonstrated a wide range of therapeutic activities including antimicrobial, anticonvulsant, and anticancer properties. The thiazole moiety has been identified as a versatile standalone unit contributing to the development of bioactive molecules across multiple therapeutic areas, with successful applications in treating various disease conditions.

The incorporation of piperidine carboxylic acid functionality provides additional opportunities for biological target engagement through hydrogen bonding interactions, electrostatic interactions with charged amino acid residues, and potential metal coordination in enzyme active sites. The carboxylic acid group can also serve as a site for prodrug derivatization, enabling the development of compounds with improved pharmacokinetic properties including enhanced bioavailability, tissue distribution, and metabolic stability.

Recent research has highlighted the potential of thiazole-piperidine hybrid compounds in addressing challenging therapeutic targets. The development of novel pyridine-thiazole hybrid molecules has demonstrated significant cytotoxic activity against various cancer cell lines, with some compounds showing exceptional selectivity for cancer cells over normal cell lines. These findings suggest that systematic modification of the thiazole-piperidine scaffold could lead to the discovery of new anticancer agents with improved therapeutic windows.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂S | |

| Molecular Weight | 226.30 g/mol | |

| Chemical Abstracts Service Number | 927803-57-4 | |

| InChI Key | OCCNNHHMDCZCNB-UHFFFAOYSA-N | |

| Typical Purity | ≥95% |

The materials science applications of this compound emerge from the unique electronic and structural properties of the thiazole-piperidine hybrid framework. The combination of electron-rich and electron-deficient regions within the molecule creates opportunities for interesting optical and electronic properties that could be exploited in organic electronic devices, sensors, or photovoltaic applications. The carboxylic acid functionality provides a convenient handle for surface attachment or polymer incorporation, enabling the development of functionalized materials with tailored properties.

The conformational flexibility of the piperidine ring combined with the rigid planar structure of the thiazole moiety creates an interesting balance between structural organization and dynamic behavior that could be valuable in developing responsive materials or molecular switches. The ability to form hydrogen bonds through both the carboxylic acid group and the heterocyclic nitrogen atoms provides opportunities for supramolecular assembly and crystal engineering applications. These properties position this compound as a versatile building block for advanced materials development, particularly in applications requiring specific molecular recognition or self-assembly behavior.

Properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-3-8(5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQOXDSSWJFEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Synthesis from Amino Acid Derivatives

Procedure:

Protected amino acids are first converted to amides, then to thioamides using reagents such as Lawesson’s reagent or phosphorus pentasulfide. The thioamides undergo cyclization to form bis-protected thiazoles. Calcium carbonate is used to neutralize hydrobromic acid generated during cyclization, improving yield and simplifying purification.

Piperidine-3-carboxylic Acid Synthesis

Procedure:

The piperidine ring is constructed via the Maitland-Japp reaction, involving the addition of nucleophiles such as bis-silyl enol ethers to N-Boc imines, followed by cyclization promoted by Lewis acids like TiCl4. Subsequent functional group manipulations yield the piperidine-3-carboxylic acid or its esters.

Coupling and Final Assembly

Procedure:

The thiazole intermediate is coupled to the piperidine-3-carboxylic acid via nucleophilic substitution or amidation. For example, the thiazol-2-amine derivative can be reacted with piperidine carboxylic acid derivatives under conditions that promote amide bond formation, often using coupling agents such as HOBt, HCTU, or carbodiimides.

Representative Data Table of Preparation Steps

Research Findings and Optimization Notes

Racemization Control:

Partial racemization at chiral centers during thiazole formation can occur but is minimized by using calcium carbonate as a neutralizing agent.Purification:

Recrystallization from solvents such as acetonitrile or ethyl acetate/DMF mixtures is effective for obtaining high-purity final products.Scalability:

The described methods have been demonstrated on gram to multi-gram scales with consistent yields and purity, indicating suitability for research and potential industrial application.Alternative Routes: Alternative synthetic routes to the thiazole building block have been reported with enhanced yields and simplified procedures compared to classical Hantzsch synthesis, offering practical advantages for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the thiazole or piperidine rings.

Reduction: This process can be used to reduce specific functional groups, altering the compound’s reactivity.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The compound’s unique structure allows it to modulate these targets effectively, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Positional Isomerism : The shift of the carboxylic acid group from C3 to C4 (e.g., piperidine-4-carboxylic acid vs. piperidine-3-carboxylic acid) alters steric and electronic interactions with biological targets. For instance, piperidine-4-carboxylic acid derivatives may exhibit different binding modes in enzyme pockets .

Heterocycle Substitution: Thiazole → Thiadiazole (): Thiadiazole introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability.

Functional Group Additions :

- Sulfonyl groups () increase acidity and solubility, which may improve bioavailability but reduce membrane permeability.

- Triazole-thioether substituents () enhance ligand efficiency (e.g., -0.34 kcal/mol per atom) by optimizing hydrophobic and polar interactions .

ALogP and Ligand Efficiency (Selected Analogs):

| Compound ID (from ) | ALogP | Ligand Efficiency (kcal/mol) | Target Interaction Energy (kcal/mol) |

|---|---|---|---|

| AB3 | 3.5853 | -0.34 | -7.03 |

| AB4 | 2.8488 | -0.31 | -5.75 |

Biological Activity

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), focusing on its anticancer and anti-inflammatory properties.

- Molecular Formula : C10H14N2O2S

- Molecular Weight : 226.3 g/mol

- CAS Number : 927803-57-4

- Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, demonstrating significant potential in several therapeutic areas:

Anticancer Activity

Recent research has highlighted the compound's role as a microtubule-destabilizing agent. In vitro studies indicated that it inhibited microtubule assembly, leading to apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM. The compound enhanced caspase-3 activity significantly, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity Data

| Concentration (μM) | Cell Line | Apoptosis Induction | Caspase-3 Activity (Fold Increase) |

|---|---|---|---|

| 1.0 | MDA-MB-231 | Morphological Changes | - |

| 10.0 | MDA-MB-231 | Yes | 1.33 - 1.57 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In various assays, it demonstrated the ability to inhibit COX enzymes, which are critical in the inflammatory process. The half-maximal inhibitory concentration (IC50) values were reported, showing promising anti-inflammatory effects comparable to established drugs .

Table 2: Anti-inflammatory Activity Data

| Compound | COX Inhibition Target | IC50 (μM) |

|---|---|---|

| This compound | COX-1 | 19.45 ± 0.07 |

| COX-2 | 23.8 ± 0.20 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that the thiazole moiety plays a crucial role in the compound's biological activity. Modifications to the piperidine or thiazole rings have shown varying effects on potency and selectivity against cancer cell lines and inflammatory pathways .

Case Studies

A notable case study involved the evaluation of derivatives of thiazole-containing compounds, where modifications led to enhanced cytotoxicity against various cancer cell lines including colorectal and lung cancers. The presence of electron-donating groups significantly increased anticancer activity .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Catalyst/Ligand | Temperature | Solvent | Yield |

|---|---|---|---|---|

| 1 | Pd(OAc)₂, XPhos | 100°C | tert-BuOH | 70–85% |

| 2 | HCl (aq.) | 93–96°C | Water | >90% |

How can stereochemical outcomes be controlled during the synthesis of piperidine-3-carboxylic acid derivatives?

Advanced Stereochemical Considerations

Stereoselectivity in piperidine derivatives is influenced by:

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (3S,4R)-Boc-protected piperidine) to direct stereochemistry .

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to favor specific enantiomers .

- Crystallization-induced resolution : Separation of diastereomers via selective crystallization, as seen in studies of epimeric impurities .

Key Challenge : Epimerization during acidic or basic conditions. Stabilize intermediates using mild buffers or low-temperature protocols .

Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

Q. Characterization Techniques

- ¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and piperidine carbons (δ 40–55 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., C₁₀H₁₃N₂O₂S requires [M+H]⁺ = 225.0695).

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., PubChem data) to resolve ambiguities .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how can autophagy pathways be assessed?

Q. Biological Activity Profiling

- Anti-proliferative assays : Use prostate cancer cell lines (e.g., PC-3) with MTT assays to measure IC₅₀ values .

- Autophagy induction : Monitor LC3-II/LC3-I ratio via western blot or GFP-LC3 puncta formation in treated cells .

- mTOR/p70S6K inhibition : Quantify phosphorylation levels using phospho-specific antibodies in kinase activity assays .

Experimental Design : Include positive controls (e.g., rapamycin for autophagy) and validate results with siRNA knockdown of autophagy-related genes (e.g., ATG5).

How should researchers address discrepancies in spectroscopic data or unexpected reaction yields?

Q. Data Contradiction Analysis

- Stereochemical mismatches : Re-examine reaction conditions for unintended epimerization using chiral HPLC .

- Low yields : Optimize catalyst loading (e.g., 5–10 mol% Pd) or switch solvents (e.g., DMF for better solubility) .

- Spectral anomalies : Rule out impurities via LC-MS and repeat reactions under anhydrous conditions .

Case Study : A 15% yield discrepancy was resolved by replacing Cs₂CO₃ with K₃PO₄, reducing base-mediated side reactions .

What are the recommended first aid measures and handling protocols for this compound in laboratory settings?

Q. Safety and Handling

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Eye exposure : Rinse with saline for 20 minutes; consult an ophthalmologist .

- Storage : Keep in airtight containers at –20°C under nitrogen to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.